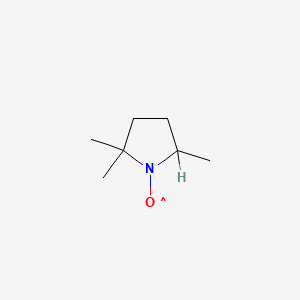

Dmpo-methyl

Description

Properties

CAS No. |

40936-05-8 |

|---|---|

Molecular Formula |

C7H14NO |

Molecular Weight |

128.19 g/mol |

InChI |

InChI=1S/C7H14NO/c1-6-4-5-7(2,3)8(6)9/h6H,4-5H2,1-3H3 |

InChI Key |

IPABVZAOECSKSH-UHFFFAOYSA-N |

SMILES |

CC1CCC(N1[O])(C)C |

Canonical SMILES |

CC1CCC(N1[O])(C)C |

Synonyms |

2,2,5-trimethyl-1-pyrrolidinyloxy DMPO-methyl |

Origin of Product |

United States |

Mechanisms of Methyl Radical Generation for Dmpo Ch₃ Formation

Chemical Generation of Methyl Radicals

Chemical methods provide controlled and well-defined systems for generating methyl radicals, facilitating their study via EPR spectroscopy.

The decomposition of organic hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH) and cumene (B47948) hydroperoxide, is a common method for producing methyl radicals. researchgate.netnih.gov The initial step often involves the homolytic cleavage of the peroxide O-O bond, which can be initiated by hemeproteins, transition metals, or even certain organic molecules, to produce a tert-butoxyl radical (t-BuO•). researchgate.netnih.gov This alkoxyl radical is unstable and rapidly undergoes a β-scission reaction, yielding a methyl radical (•CH₃) and acetone. researchgate.netpsu.edu

t-BuO• → •CH₃ + (CH₃)₂C=O

The generated methyl radical is then trapped by DMPO, forming the characteristic DMPO-CH₃ adduct detectable by EPR. nih.govpnas.org Studies using cytochrome c and t-BuOOH have shown that the t-butoxyl radical is the primary radical formed, which then serves as the source for the methyl radical. researchgate.net Similarly, the reaction of methaemoglobin and metmyoglobin with t-BuOOH also leads to the homolytic cleavage of the hydroperoxide and subsequent formation of methyl radicals. nih.gov

Table 1: Research Findings on Methyl Radical Generation from Organic Peroxides

| System | Initiator/Catalyst | Key Findings | References |

|---|---|---|---|

| tert-Butyl Hydroperoxide (t-BuOOH) | Cytochrome c | The initial radical produced is the alkoxyl radical via homolytic scission of the O-O bond, which undergoes β-scission to form the methyl radical. | researchgate.net |

| t-BuOOH | Metmyoglobin / Methaemoglobin | Reaction leads to homolytic cleavage of the hydroperoxide, producing alkoxyl radicals that subsequently form methyl radicals. | nih.gov |

| t-BuOOH / Cumene Hydroperoxide | Halogenated Quinones | Metal-independent decomposition of the hydroperoxide is enhanced, leading to the formation of t-butoxyl and methyl radical adducts with DMPO. | nih.govpnas.org |

| t-BuOOH | UV Photolysis | Photolytic degradation leads to the formation of multiple radicals, including the t-butoxyl radical which fragments into the methyl radical. | psu.edu |

A widely used method for generating methyl radicals involves the reaction of highly reactive hydroxyl radicals (•OH) with dimethyl sulfoxide (B87167) (DMSO). nih.govcore.ac.uk This reaction is often employed as a diagnostic tool to confirm the presence of •OH in a system. nih.govdss.go.th The hydroxyl radical abstracts a hydrogen atom from DMSO, leading to the formation of a methyl radical and methanesulfinic acid. core.ac.uk

•OH + (CH₃)₂SO → •CH₃ + CH₃S(O)OH

The hydroxyl radicals themselves can be generated through various means, including the Fenton reaction (Fe²⁺ + H₂O₂), the interaction of ozone with aqueous media, or through radiolysis. nih.govcore.ac.uknih.gov Once formed, the methyl radical is readily trapped by DMPO. nih.gov This method has been used to demonstrate •OH production in systems ranging from metal-loaded humic acids to endothelial cells subjected to anoxia and reoxygenation. dss.go.thacs.org

Table 2: Systems Utilizing the •OH + DMSO Reaction for Methyl Radical Generation

| Source of Hydroxyl Radicals (•OH) | Context of Study | Key Observation | References |

|---|---|---|---|

| Fenton Reaction (Fe²⁺ + H₂O₂) | Ferrous ion and deferoxamine (B1203445) autooxidation | Addition of DMSO led to the generation of the DMPO-methyl adduct, confirming •OH formation. | nih.gov |

| Ozone exposure of aqueous solutions | Investigating ozone-induced radical generation | DMSO was used as a scavenger for •OH, leading to the formation of a methyl radical adduct with the spin trap PBN. | nih.gov |

| Metal-loaded Humic Acids + H₂O₂ | Environmental chemistry | The presence of •OH was confirmed by the observation of the DMPO-CH₃ adduct upon addition of DMSO. | dss.go.th |

| Water Radiolysis | ESR parameter determination | Hydroxyl radicals produced via radiolysis of water react with DMSO to generate methyl radicals for spin trapping studies. | allenpress.com |

Photolysis and radiolysis are powerful techniques for initiating radical reactions under controlled conditions. nih.gov

Photolysis : Ultraviolet (UV) irradiation of chemical compounds can induce the homolytic cleavage of chemical bonds. For instance, the UV photolysis of t-BuOOH generates t-butoxyl radicals (t-BuO•) and hydroxyl radicals (•OH). psu.edu The t-BuO• radical, as previously described, fragments to produce methyl radicals. psu.edu It is important to note that UV irradiation of DMPO itself can lead to its photoionization and the generation of artifactual signals, such as the DMPO/OH adduct, which must be considered when interpreting results. researchgate.net

Radiolysis : Pulse radiolysis of aqueous solutions is a precise method for generating specific radical species. The radiolysis of water produces hydroxyl radicals, hydrated electrons, and hydrogen atoms. allenpress.com The hydroxyl radicals can then be used to generate methyl radicals through their reaction with DMSO. allenpress.com This in-situ radiolysis steady-state ESR technique allows for the trapping of short-lived radicals in a uniform aqueous environment, enabling the accurate determination of their ESR parameters. allenpress.comnih.gov

Table 3: Comparison of Photolytic and Radiolytic Methyl Radical Generation

| Technique | Precursor(s) | Mechanism | Notes | References |

|---|---|---|---|---|

| UV Photolysis | tert-Butyl Hydroperoxide | Homolysis of the peroxide bond (O-O) forms t-BuO•, which undergoes β-scission to •CH₃. | Can simultaneously generate multiple radical species; potential for spin trap photochemistry. | psu.edu |

| Pulse Radiolysis | Water, Dimethyl Sulfoxide | Radiolysis of water produces •OH, which then reacts with DMSO to form •CH₃. | Provides high control over radical generation; allows for accurate spectroscopic measurements. | allenpress.comnih.gov |

Enzymatic and Redox System-Mediated Methyl Radical Generation

Biological systems can generate methyl radicals through enzyme-catalyzed reactions or the action of redox-active molecules.

Heme-containing enzymes, such as peroxidases, can catalyze the decomposition of hydroperoxides. cdnsciencepub.com For example, the reaction of cytochrome c oxidase with t-BuOOH involves the reductive cleavage of the hydroperoxide, generating the t-butoxyl radical as the primary radical species. researchgate.net This radical can then break down to form a methyl radical, which is subsequently trapped by DMPO. researchgate.net While the primary catalytic cycle of true peroxidases involves a two-electron reduction of the hydroperoxide without releasing peroxide-derived free radicals, some hemeproteins with low peroxidatic activity, like metmyoglobin and cytochrome P-450, can initiate a radical decomposition of hydroperoxides like cumene hydroperoxide, leading to methyl radical formation. cdnsciencepub.com

Quinones, particularly halogenated quinones, can enhance the decomposition of organic hydroperoxides in a metal-independent process. nih.govpnas.org Studies with 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ) and t-BuOOH showed a marked increase in the formation of DMPO adducts with both t-butoxyl (t-BuO•) and methyl (•CH₃) radicals. nih.govpnas.org The proposed mechanism involves a nucleophilic attack of the hydroperoxide on the quinone, forming an intermediate that decomposes homolytically to produce the alkoxyl radical. nih.govpnas.org This alkoxyl radical then generates the methyl radical via β-scission.

Furthermore, research has shown that halogenated quinones can react with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), again independent of transition metals. nih.gov These hydroxyl radicals could then react with a suitable substrate like DMSO to produce methyl radicals. It is also critical to recognize that some quinones can react directly with DMPO in the absence of peroxides to generate a DMPO-OH signal, which represents a potential artifact in spin trapping studies. acs.orgnih.gov

Table 4: Reactivity of Quinones in Radical Generation

| Quinone Type | Reactant | Radical(s) Generated | Key Finding | References |

|---|---|---|---|---|

| Halogenated Quinones (e.g., DCBQ) | t-BuOOH | t-Butoxyl (t-BuO•), Methyl (•CH₃) | Markedly enhances hydroperoxide decomposition via a metal-independent mechanism. | nih.govpnas.org |

| Halogenated Quinones (e.g., TCBQ) | H₂O₂ | Hydroxyl (•OH) | Can produce •OH, which can subsequently generate other radicals from substrates like 5-methyl-2′-deoxycytidine. | nih.gov |

| Benzoquinone, Chlorinated-BQs | DMPO (alone) | DMPO-OH (artifact) | A hydroperoxide-independent, non-radical pathway can lead to the formation of a DMPO-OH adduct, complicating radical identification. | acs.orgnih.gov |

Controlled Experimental Systems for Methyl Radical Production

The formation of the 5,5-dimethyl-1-pyrroline (B8520582) N-oxide-methyl adduct (DMPO-CH₃) is contingent upon the successful generation of methyl radicals (•CH₃) in the presence of the DMPO spin trap. In laboratory settings, various controlled systems are employed to produce methyl radicals for subsequent detection by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. These systems can be broadly categorized into chemical, photochemical, electrochemical, and radiolysis-based methods.

Fenton-type Reactions with Dimethyl Sulfoxide (DMSO) A prevalent method for generating methyl radicals involves the reaction of hydroxyl radicals (•OH) with dimethyl sulfoxide (DMSO). umd.eduresearchgate.net The hydroxyl radicals are typically produced via the Fenton reaction, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). umd.eduresearchgate.net The highly reactive •OH radical readily abstracts a hydrogen atom from DMSO, leading to the formation of a methyl radical. umd.eduresearchgate.net This process is illustrated by the following reactions:

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Methyl Radical Generation: (CH₃)₂SO + •OH → CH₃S(O)OH + •CH₃

Spin Trapping: •CH₃ + DMPO → DMPO-CH₃

This method is widely used due to the efficiency of the Fenton reaction in producing hydroxyl radicals and the subsequent clean conversion to methyl radicals in the presence of DMSO. umd.eduresearchgate.net Studies have shown that this system effectively yields the characteristic EPR spectrum of the DMPO-CH₃ adduct. researchgate.net

Hemeprotein-Catalyzed Peroxide Decomposition Certain hemeproteins, such as metmyoglobin and cytochrome P-450, can initiate the radical decomposition of organic hydroperoxides like cumene hydroperoxide. cdnsciencepub.com In a system containing metmyoglobin and cumene hydroperoxide, the cumyloxy radical is formed, which can undergo β-scission to yield a methyl radical and acetophenone. cdnsciencepub.com The generated methyl radical is then available for trapping by nitrone or nitroso spin traps. cdnsciencepub.com Similarly, the reaction of tert-butyl hydroperoxide with Mtb KatG (Mycobacterium tuberculosis catalase-peroxidase) has been shown to produce methyl radicals as a secondary product from the decomposition of the tert-butoxyl radical. nih.gov

Photosensitized Decomposition of DMSO Methyl radicals can be generated photochemically, particularly in systems containing a photosensitizer like titanium dioxide (TiO₂). mdpi.com Upon UVA irradiation of aerated TiO₂ suspensions in DMSO, reactive hydroxyl radicals are produced on the titanium dioxide surface. mdpi.com These hydroxyl radicals then attack the DMSO solvent to form methyl radicals, which are subsequently trapped by DMPO. mdpi.comu-szeged.hu The generation of methyl radicals in such systems has been unambiguously confirmed using deuterated DMSO (DMSO-d6) and observing the corresponding •DBNBS-CD₃ adduct with the spin trap DBNBS. mdpi.com

Kolbe Electrolysis of Acetic Acid A novel electrochemical approach for generating methyl radicals is the Kolbe electrolysis of acetic acid (CH₃COOH). rsc.orgwikipedia.org In this process, an electrical current is passed through a solution of acetate (B1210297), typically on an inert anode like platinum. nanoge.orgyoutube.com The acetate ion is oxidized, losing an electron and subsequently decarboxylating to form a methyl radical. wikipedia.orgyoutube.com

Oxidation: CH₃COO⁻ → CH₃COO• + e⁻

Decarboxylation: CH₃COO• → •CH₃ + CO₂

This method provides a direct route to methyl radicals from a simple and readily available precursor. rsc.org The generated radicals can then be trapped by DMPO present in the electrolysis system. This technique has been explored for applications in organic synthesis and polymer recycling. rsc.orgwhiterose.ac.uk For the reaction to favor the formation and coupling of methyl radicals, the pH of the electrolyte should be similar to or higher than the pKa of acetic acid. nanoge.org

In Situ Radiolysis of Aqueous Solutions Pulse radiolysis and steady-state in situ radiolysis are powerful techniques for generating specific radical species under highly controlled conditions. nih.gov By irradiating aqueous solutions, highly reactive hydroxyl radicals are produced from the radiolysis of water. nih.gov In the presence of a suitable substrate, such as DMSO, these hydroxyl radicals can generate methyl radicals, which are then trapped by DMPO. nih.govcdnsciencepub.com This technique allows for the precise determination of ESR parameters for the resulting spin adducts in a uniform aqueous environment. nih.gov

The controlled generation of methyl radicals and their subsequent trapping by DMPO has been characterized in numerous studies. The resulting DMPO-CH₃ adduct is identified by its unique EPR spectrum, which is defined by specific hyperfine coupling constants (hfcc) for the nitrogen (aN) and β-hydrogen (aH) atoms.

Table 1. Controlled Experimental Systems for Methyl Radical Generation

| System Type | Method | Reagents/Conditions | Primary Reaction for •CH₃ Generation |

|---|---|---|---|

| Chemical | Fenton-type Reaction | FeSO₄, H₂O₂, DMSO | (CH₃)₂SO + •OH → CH₃S(O)OH + •CH₃ |

| Chemical | Hemeprotein Catalysis | Metmyoglobin, Cumene Hydroperoxide | Cumyloxy radical → •CH₃ + Acetophenone (β-scission) |

| Photochemical | Photosensitization | TiO₂, DMSO, UVA light | (CH₃)₂SO + •OH (surface-generated) → CH₃S(O)OH + •CH₃ |

| Electrochemical | Kolbe Electrolysis | Acetic Acid, Platinum Anode | CH₃COO• → •CH₃ + CO₂ |

| Radiolysis | In Situ Radiolysis | H₂O, DMSO, Electron Beam | (CH₃)₂SO + •OH (from water radiolysis) → CH₃S(O)OH + •CH₃ |

Table 2. Reported EPR Spectral Parameters for the DMPO-CH₃ Adduct

| Generation System | Hyperfine Coupling Constant aN (G) | Hyperfine Coupling Constant aH (G) | Solvent/Medium |

|---|---|---|---|

| Fenton Reaction with DMSO | - | - | Aqueous |

| TiO₂/DMSO Photolysis | - | - | DMSO |

| Xanthine-Xanthine Oxidase with DMSO | - | - | Aqueous Buffer |

Note: Specific values for hyperfine coupling constants can vary slightly depending on the solvent, temperature, and specific experimental conditions. The characteristic spectrum provides definitive identification.

Table 3. Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| 5,5-dimethyl-1-pyrroline N-oxide-methyl adduct (DMPO-CH₃) |

| Acetic Acid |

| Acetophenone |

| Cumene Hydroperoxide |

| Cytochrome P-450 |

| Dimethyl Sulfoxide (DMSO) |

| Dimethyl Sulfoxide-d6 (DMSO-d6) |

| Hydrogen Peroxide |

| Metmyoglobin |

| Mycobacterium tuberculosis catalase-peroxidase (Mtb KatG) |

| tert-Butyl Hydroperoxide |

| Titanium Dioxide (TiO₂) |

Formation and Kinetics of the Dmpo Ch₃ Spin Adduct

Reaction Pathways for Methyl Radical Addition to DMPO

The primary reaction pathway for the formation of the DMPO-CH₃ adduct involves the direct addition of a methyl radical to the carbon-nitrogen double bond of the DMPO molecule. This process is a classic example of a spin trapping reaction, where a short-lived, highly reactive radical is converted into a more stable, persistent radical that can be readily detected by EPR spectroscopy.

Methyl radicals can be generated through various chemical and photochemical methods. A common laboratory method involves the reaction of hydroxyl radicals (•OH) with dimethyl sulfoxide (B87167) (DMSO). mdpi.com The highly reactive •OH abstracts a hydrogen atom from DMSO, leading to the formation of a methyl radical. mdpi.com This methyl radical then rapidly reacts with DMPO present in the system.

Another pathway involves the photolytic or radiolytic degradation of certain precursor compounds. For instance, the decomposition of tert-butyl hydroperoxide can lead to the formation of methyl radicals. psu.edu In the context of biological systems, methyl radicals can be generated during metabolic processes or as a consequence of oxidative stress. nih.gov

The addition of the methyl radical to DMPO is regioselective, with the radical adding to the carbon atom of the nitrone functional group. This is governed by the electronic and steric properties of the DMPO molecule. Theoretical studies, such as those employing density functional theory (DFT), have been used to predict the thermodynamics and preferred mode of radical addition to DMPO. acs.org These studies indicate that the spin population on the radical plays a predominant role in determining the site of addition. acs.org

Kinetic Studies of DMPO-CH₃ Formation

Kinetic studies of the formation of the DMPO-CH₃ adduct are crucial for understanding the efficiency of the spin trapping process and for the quantitative analysis of methyl radical production. These studies often employ techniques like in situ radiolysis with time-resolved electron spin resonance (TRESR) spectroscopy, which allows for the direct observation of the time profile of both the parent radical and the resulting spin adduct. allenpress.com

The rate constant for the reaction between DMPO and the methyl radical has been determined under various conditions. The formation of the DMPO-CH₃ adduct can be monitored over time by measuring the intensity of its characteristic EPR signal. rsc.org The rate of formation is typically dependent on the concentrations of both DMPO and the methyl radical precursor. nih.govnih.gov

Competition experiments, where another spin trap or a radical scavenger is present, can also provide valuable kinetic information. rsc.org By comparing the yields of the different spin adducts or the reduction in the DMPO-CH₃ signal, the relative rate constants for the reactions can be determined.

Thermodynamics of DMPO-CH₃ Adduct Formation

The formation of the DMPO-CH₃ adduct is a thermodynamically favorable process. Computational studies have shown that the addition of a methyl radical to DMPO is an exoergic reaction, meaning it releases energy and results in a more stable product. etsu.edu The stability of the resulting DMPO-CH₃ adduct is a key factor in its successful detection by EPR.

The thermodynamic stability of the adduct is influenced by the strength of the newly formed carbon-carbon bond and the delocalization of the unpaired electron in the resulting nitroxide radical. While the DMPO-CH₃ adduct is considered persistent, it is not indefinitely stable and can undergo decomposition over time. rsc.orgresearchgate.net The stability of DMPO adducts can be affected by factors such as the presence of other reactive species like nitric oxide, which can decrease their stability. nih.govresearchgate.netpsu.edu

Factors Influencing Spin Adduct Formation Efficiency

Several factors can influence the efficiency of DMPO-CH₃ spin adduct formation, affecting both the rate of formation and the stability of the adduct.

Concentration Dependence of DMPO and Radical Precursors

The concentration of both DMPO and the methyl radical precursor significantly impacts the yield of the DMPO-CH₃ adduct. nih.govnih.gov In general, higher concentrations of DMPO lead to a greater trapping efficiency, as there are more spin trap molecules available to react with the short-lived methyl radicals. acs.org However, at very high concentrations (e.g., >10 mM), DMPO has been observed to inhibit the dismutation of superoxide (B77818), which can be a precursor to hydroxyl radicals and subsequently methyl radicals in some systems. nih.gov

The concentration of the radical precursor, which determines the rate of methyl radical generation, also directly affects the rate of adduct formation. Kinetic studies often show a linear relationship between the initial rate of adduct formation and the concentration of the radical source. nih.gov

| Factor | Effect on DMPO-CH₃ Formation | References |

| DMPO Concentration | Generally, increasing concentration leads to higher adduct yield. | nih.govnih.govacs.org |

| Radical Precursor Concentration | Higher precursor concentration increases the rate of adduct formation. | nih.gov |

Solvent Effects on Adduct Formation and Stability

The choice of solvent can have a profound effect on both the formation and stability of the DMPO-CH₃ adduct. nih.govresearchgate.netnih.gov Solvents can influence the solubility of the reactants, the rate of radical generation, and the stability of the resulting spin adduct.

For instance, the use of mixed solvents, such as water-DMSO, is common for generating methyl radicals from the reaction of hydroxyl radicals with DMSO. mdpi.com The presence of DMSO not only serves as the methyl radical source but also affects the hyperfine coupling constants of the DMPO-CH₃ adduct observed in the EPR spectrum. mdpi.com Aprotic solvents like acetonitrile (B52724) can stabilize certain radical species differently than protic solvents like water or ethanol (B145695), which can influence the types of adducts formed. nih.gov In some cases, the solvent itself can be a source of radicals, leading to the formation of different DMPO adducts. nih.gov

The stability of the DMPO-CH₃ adduct can also be solvent-dependent. The polarity and viscosity of the solvent can affect the rate of decomposition of the spin adduct.

| Solvent System | Observation | References |

| Water/DMSO | DMSO acts as a methyl radical precursor and influences the EPR spectrum. | mdpi.com |

| Acetonitrile (aprotic) | Can stabilize radical anions, potentially altering reaction pathways compared to protic solvents. | nih.gov |

| Ethanol/Water | The ratio of ethanol to water can influence whether oxygen-centered or carbon-centered radical adducts are predominantly formed. | nih.gov |

Temperature Effects on Reaction Kinetics

Temperature is a critical parameter that influences the kinetics of the DMPO-CH₃ formation reaction. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate constant, as predicted by the Arrhenius equation. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.

Spectroscopic Characterization of the Dmpo Ch₃ Adduct Via Electron Paramagnetic Resonance Epr

EPR Spectral Features of DMPO-CH₃ Adduct

The EPR spectrum of the DMPO-CH₃ adduct is distinguished by a characteristic six-line pattern. This pattern arises from the hyperfine interaction of the unpaired electron with the nitrogen nucleus of the nitroxide group and the β-hydrogen atom of the trapped methyl radical.

The primary parameters used to identify the DMPO-CH₃ adduct are the hyperfine splitting constants (hfsc), which represent the magnitude of the interaction between the unpaired electron and nearby magnetic nuclei. For the DMPO-CH₃ adduct, the key hfsc values are:

aN: The splitting constant due to the interaction with the ¹⁴N nucleus of the nitrone.

aβ-H: The splitting constant due to the interaction with the β-hydrogen of the captured methyl group.

These values are sensitive to the solvent environment. In aqueous solutions, typical values are approximately aN = 15.9-16.8 G and aβ-H = 22.6-23.8 G. mdpi.comnih.gov For instance, in the presence of dimethyl sulfoxide (B87167) (DMSO), the hyperfine coupling constants have been reported as aN = 1.64 mT (16.4 G) and aH = 2.35 mT (23.5 G). tandfonline.com Another study in a mixed solvent of water and DMSO (5:1 v/v) reported a dominant six-line signal attributed to the •DMPO-CH₃ adduct. mdpi.com

The following table summarizes experimentally determined hyperfine splitting constants for the DMPO-CH₃ adduct in various systems.

Table 1: Hyperfine Splitting Constants for DMPO-CH₃ Adduct

| System/Solvent | aN (G) | aβ-H (G) | Source |

|---|---|---|---|

| Particulate matter in DMSO | 16.4 | 23.5 | tandfonline.com |

| NaOH + DMSO + DMPO + Cu–Phen + H₂O₂ | 15.937 | 22.658 | mdpi.com |

| EPFRs, DMPO, DMSO (10%, v/v) + H₂O₂ | 16.8 | 23.8 | nih.gov |

| Irradiated TiO₂ in aqueous DMSO | 16.4 | 23.4 | tandfonline.com |

Spectral Simulation and Interpretation for Adduct Identification

To confirm the identity of the trapped radical, the experimental EPR spectrum is often compared with a simulated spectrum. mdpi.commdpi.com Computer simulation programs utilize the hyperfine splitting constants (aN and aβ-H) and the g-value to generate a theoretical spectrum. acs.orgeprsimulator.org A close match between the experimental and simulated spectra provides strong evidence for the correct assignment of the spin adduct. researchgate.net For example, a study involving irradiated TiO₂ suspensions in a water/DMSO mixture successfully simulated the experimental spectrum, confirming the presence of the •DMPO-CH₃ adduct as the dominant species (94%) alongside a minor contribution from the •DMPO-OH adduct (6%). mdpi.com This process is crucial, especially in complex systems where multiple radical species may be present, leading to overlapping EPR signals. mdpi.comtandfonline.com

Quantitative Analysis of DMPO-CH₃ Signal Intensity

The intensity of the EPR signal is directly proportional to the concentration of the paramagnetic species, in this case, the DMPO-CH₃ adduct. Quantitative analysis can be performed by double integration of the first-derivative EPR spectrum and comparing the result to a standard of known concentration, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). tandfonline.com This allows for the determination of the concentration of the DMPO-CH₃ adduct formed over time or under different experimental conditions. rsc.org The signal intensity of the DMPO-CH₃ adduct has been observed to increase when DMSO is added to systems generating hydroxyl radicals, as the hydroxyl radicals react with DMSO to produce methyl radicals, which are then trapped by DMPO. researchgate.net

Influence of Experimental Conditions on EPR Spectra of DMPO-CH₃

The EPR spectral parameters of the DMPO-CH₃ adduct can be influenced by various experimental conditions, most notably the properties of the solvent.

The polarity and viscosity of the solvent can affect both the hyperfine splitting constants and the g-value of the DMPO-CH₃ adduct. Changes in solvent polarity can alter the distribution of the unpaired electron spin density within the nitroxide moiety, leading to changes in the aN value. cdnsciencepub.com For example, hyperfine splitting constants for other DMPO adducts have been shown to differ between solvents like benzene (B151609) and acetonitrile (B52724). mdpi.com While specific systematic studies on the DMPO-CH₃ adduct are less common, the general principles of solvent effects on nitroxides apply. For instance, the hyperfine coupling constants for the DMPO-OH adduct are known to be different in water compared to a water/DMSO mixture. mdpi.com Increased solvent viscosity can lead to broader lines in the EPR spectrum due to slower molecular tumbling rates. These solvent-related effects underscore the importance of reporting the solvent system when presenting EPR data for the DMPO-CH₃ adduct. mdpi.comnih.gov

Temperature-Dependent Spectral Resolution

The resolution and parameters of Electron Paramagnetic Resonance (EPR) spectra for spin adducts, including the DMPO-methyl adduct (DMPO-CH₃), are significantly influenced by temperature. This dependence arises from the effect of temperature on the rotational motion (tumbling) of the spin adduct in solution, which in turn affects the spectral line shapes and resolution. As the temperature of the sample changes, so does the viscosity of the solvent and the rotational correlation time of the radical adduct. These changes lead to variations in the observed hyperfine coupling constants (hfcs) and linewidths.

At higher temperatures, rapid tumbling of the DMPO-CH₃ adduct in a low-viscosity solvent leads to the averaging of anisotropic interactions, resulting in a well-resolved isotropic spectrum. This is characterized by sharp, distinct lines, allowing for the clear determination of hyperfine coupling constants. For the DMPO-CH₃ adduct, the spectrum is typically a 1:2:2:1 quartet, arising from the coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and the β-hydrogen atom (¹H, I=1/2).

Conversely, as the temperature is lowered, the rate of molecular tumbling decreases. This slower motion is less effective at averaging out the anisotropic components of the g-tensor and the hyperfine coupling tensor. Consequently, the spectral lines broaden. In a frozen solution or at very low temperatures, where molecular motion is highly restricted, the spectrum transitions from an isotropic to an anisotropic "powder" pattern. This pattern reflects the distribution of all possible orientations of the radical with respect to the external magnetic field. Analysis of the powder spectrum can provide the principal components of the g-tensor and the hyperfine coupling tensor, offering more detailed information about the electronic structure and geometry of the adduct.

While the general principles of temperature effects on EPR spectra are well-established, detailed and systematic studies on the temperature-dependent spectral resolution of the DMPO-CH₃ adduct specifically are not extensively documented in publicly available literature. However, data at specific temperatures have been reported in various studies. For instance, at ambient or room temperature (approximately 298-300 K), the hyperfine coupling constants for the DMPO-CH₃ adduct are consistently reported. A study conducted in an aqueous solution at 300 K reported a nitrogen hfc (aN) of 16.35 G and a β-hydrogen hfc (aH) of 23.71 G, with a linewidth of 1.2 G. universite-paris-saclay.fr Other studies have reported similar values under comparable conditions, with aN typically ranging from 15.6 to 16.4 G and aH from 22.3 to 23.7 G. tandfonline.comresearchgate.netnih.govpnas.org

Interactive Data Table: Reported EPR Parameters for DMPO-CH₃ Adduct at Ambient Temperature

Below is a summary of reported EPR spectral parameters for the DMPO-CH₃ adduct from various studies, typically conducted at or near room temperature.

| aN (G) | aH (G) | g-factor | Solvent/System | Citation |

| 16.4 | 23.5 | - | DMSO | tandfonline.com |

| 15.58 | 22.32 | 2.0056 | H₂O₂/DMPO/H₂O | researchgate.net |

| 16.3 | 23.4 | - | Phosphate buffer (pH 7.4) | pnas.org |

| 16.8 | 23.8 | - | EPFRs/DMPO/DMSO + H₂O₂ | nih.gov |

| 16.35 | 23.71 | - | Water | universite-paris-saclay.fr |

| 15.937 | 22.658 | - | NaOH/DMPO/Cu-Phen/H₂O₂/DMSO | mdpi.com |

| 15.7 | 22.651 | - | DMSO/DMPO/Cu-Phen/H₂O₂ | mdpi.com |

Computational and Theoretical Investigations of Dmpo Ch₃

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone in the theoretical examination of the DMPO-CH₃ adduct, offering a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule. researchgate.netnih.govjocpr.com Researchers have utilized various functionals, such as B3LYP, and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to optimize the molecular geometry of DMPO-CH₃. nih.govnih.govgelisim.edu.tr These calculations consistently predict a puckered pyrrolidine (B122466) ring, characteristic of DMPO adducts.

The optimized geometry provides crucial data on bond lengths and angles. For instance, theoretical calculations have determined the bond distances within the DMPO ring and the newly formed C-C bond between the pyrroline (B1223166) ring and the trapped methyl group. acs.org Furthermore, the electronic structure, including the distribution of electron density and molecular orbital energies, has been thoroughly investigated. jocpr.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the adduct's reactivity and stability. jocpr.com Natural Bond Orbital (NBO) analysis is often employed to probe the specific orbital interactions and charge distributions within the DMPO-CH₃ adduct. researchgate.net

Table 1: Representative Calculated Structural Parameters for DMPO-CH₃

| Parameter | Calculated Value (Method) | Reference |

| C-N Bond Length | 1.55 Å | acs.org |

| N-O Bond Length | Consistent with nitroxyl (B88944) compounds | acs.org |

| Final Geometric Energy | -743.573 au (B3LYP/6-311++G(d,p)) | nih.gov |

This table is illustrative. Specific values can vary depending on the computational method and basis set used.

Prediction and Validation of Hyperfine Coupling Constants

A significant achievement of computational chemistry has been the accurate prediction of hyperfine coupling constants (hfccs) for the DMPO-CH₃ adduct, which are directly comparable to experimental data from Electron Paramagnetic Resonance (EPR) spectroscopy. gelisim.edu.trnih.govresearchgate.net DFT methods have proven particularly successful in this regard. researchgate.net

The primary hfccs of interest for DMPO-CH₃ are the nitrogen coupling (aN) and the β-hydrogen coupling (aH). Theoretical models have been developed that can calculate these values with a high degree of accuracy. nih.govresearchgate.net For instance, studies have shown that DFT calculations can reproduce the experimental aN and aH values for the DMPO-CH₃ adduct, providing strong validation for the computationally derived molecular and electronic structures. nih.govrsc.org The agreement between theoretical and experimental hfccs confirms the identity of the trapped radical as a methyl group. rsc.org The sensitivity of these constants to the adduct's conformation makes their accurate prediction a stringent test of the computational model. nih.gov

Table 2: Comparison of Experimental and Calculated Hyperfine Coupling Constants (h_fcc_) for DMPO-CH₃

| Parameter | Experimental Value (Gauss) | Calculated Value (Gauss) | Computational Method | Reference |

| aN | 16.1 | 15.74 | B3LYP/6-31+G//B3LYP/6-31G* | acs.orgrsc.org |

| aH | 22.8 | 18.74 | B3LYP/6-31+G//B3LYP/6-31G* | acs.orgrsc.org |

Note: Calculated values can be sensitive to the chosen functional, basis set, and solvent model. The values presented are representative examples from the literature.

Elucidation of Reaction Mechanisms and Transition States for Methyl Radical Trapping

Computational studies have been instrumental in mapping the reaction pathway for the trapping of the methyl radical by DMPO. researchgate.netnih.gov By calculating the potential energy surface of the reaction, researchers have been able to identify the transition state (TS) and elucidate the molecular mechanism. researchgate.netnih.gov

The trapping of the methyl radical by DMPO is characterized as a fast reaction, and locating the TS has been a key focus of theoretical work. researchgate.netnih.gov DFT calculations have revealed that the reaction is governed by significant molecular orbital interactions from an early stage. researchgate.netnih.gov At the transition state, a unique electronic structure is formed, featuring an antibonding orbital that accommodates the unpaired electron, along with two bonding orbitals between the methyl radical and the DMPO molecule. researchgate.netnih.gov This detailed picture of the TS provides a fundamental understanding of the factors that govern the reaction rate and the efficiency of spin trapping. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the identified transition state correctly connects the reactants (DMPO + •CH₃) and the product (DMPO-CH₃). researchgate.netnih.gov

Computational Analysis of Adduct Stability and Decay Pathways

The stability of the DMPO-CH₃ adduct is a crucial factor in its detection by EPR. rsc.org Computational methods have been employed to investigate the thermodynamic and kinetic stability of the adduct, as well as potential pathways for its decay. acs.orgnih.govrsc.org

Theoretical calculations have shown that the DMPO-CH₃ adduct is relatively persistent compared to other DMPO adducts, such as the superoxide (B77818) adduct. rsc.orgetsu.edu This persistence is reflected in its longer half-life. nih.gov Computational analysis of the adduct's electronic structure and bond energies helps to rationalize this stability. nih.gov However, like all spin adducts, DMPO-CH₃ is not indefinitely stable. Theoretical studies have explored potential decay mechanisms, which could include intramolecular rearrangements or bimolecular reactions. acs.org For instance, density functional theory has been used to calculate the thermodynamics of various decay pathways for other DMPO adducts, providing a framework for understanding the potential fate of DMPO-CH₃. acs.org

Charge Transfer Phenomena in Spin Trapping Reactions

The process of spin trapping involves not only the formation of a new covalent bond but also a redistribution of electron density, a phenomenon known as charge transfer (CT). researchgate.netnih.gov Computational analyses have provided detailed insights into the nature of charge transfer during the reaction between DMPO and the methyl radical. researchgate.netnih.govchemrxiv.orgresearchgate.netijcce.ac.ir

Studies have shown that for the trapping of the methyl radical, charge transfer occurs in both directions between the DMPO molecule and the incoming radical. researchgate.netnih.gov Specifically, DMPO acts as an α-acceptor and a β-donor of electrons, while the methyl radical behaves as a β-acceptor and an α-donor. researchgate.netnih.gov This bidirectional charge transfer is a distinguishing feature of the reaction with the methyl radical compared to more electronegative radicals like the hydroxyl radical. researchgate.netnih.gov The degree of charge transfer can be quantified using computational methods like Natural Population Analysis (NPA), providing a deeper understanding of the electronic interactions that drive the spin trapping reaction. nih.govresearchgate.net

Methodological Challenges and Artifacts in Dmpo Ch₃ Detection

Distinguishing Genuine Radical Adducts from Artifactual Signals

Several non-radical pathways can produce paramagnetic species that are identical or similar to the authentic DMPO-CH₃ adduct, necessitating careful experimental design and data interpretation. These artifactual signals primarily arise from mechanisms involving nucleophilic addition to the DMPO molecule, followed by oxidation, or vice-versa. nih.govnih.govsigmaaldrich.com The main artifact-generating pathways include the Forrester-Hepburn mechanism, inverted spin trapping, and various nucleophilic addition reactions. nih.govnih.govsigmaaldrich.com

The Forrester-Hepburn mechanism represents a significant source of artifacts in spin trapping experiments, particularly in biological systems rich in nucleophiles. nih.govnih.govnih.gov This mechanism involves a two-step process that mimics genuine radical trapping. nih.govacs.org First, a nucleophile attacks the electrophilic carbon atom of the nitrone function of DMPO, forming a diamagnetic hydroxylamine (B1172632) intermediate. nih.govacs.org Subsequently, this hydroxylamine is oxidized by a one-electron oxidant present in the system, generating a nitroxide radical adduct identical to that formed by trapping a free radical. nih.govnih.govacs.org

This pathway has been investigated with various nucleophiles. For instance, while biological thiols like cysteine and glutathione (B108866) did not produce detectable artifacts with DMPO, cyanide was found to generate a weak ESR signal almost entirely through the Forrester-Hepburn mechanism. nih.govacs.org The formation of the hydroxylamine intermediate in these reactions has been confirmed by NMR experiments. nih.govacs.org The occurrence of this artifact is dependent on the experimental conditions, including the presence of a suitable oxidant. nih.gov For example, ferricyanide-mediated sulfite (B76179) oxidation was shown to have contributions from this mechanism, whereas the use of the more potent horseradish peroxidase system showed no evidence of such artifactual formation. nih.gov The use of isotopically labeled spin traps is a key method for identifying the contribution of the Forrester-Hepburn mechanism to an observed ESR signal. nih.govnih.gov

Inverted spin trapping is another potential source of artifactual signals. nih.govnih.govsigmaaldrich.com This pathway is initiated by the one-electron oxidation of the DMPO spin trap itself to form a DMPO radical cation (DMPO•+). nih.govacs.org This highly reactive intermediate can then react with a nucleophile present in the system, such as water or an alcohol, to yield a radical adduct. nih.govacs.org If water is the nucleophile, the resulting adduct is DMPO-OH. nih.gov

However, for DMPO, the inverted spin trapping mechanism is generally considered to be of limited importance in many biological systems. nih.gov This is due to the very high oxidation potential of DMPO (E° = 1.63 V), making its oxidation to the cation radical thermodynamically unfavorable except in the presence of very strong oxidants. nih.gov Oxidants capable of oxidizing DMPO in biological contexts are rare, with hydroxyl radical (•OH) and sulfate anion radical (•SO₄⁻) being notable exceptions. nih.gov In systems involving quinones, it has been proposed that DMPO can undergo one-electron oxidation to DMPO•+, which then reacts with nucleophilic solvents like water or methanol to form DMPO-OH or DMPO-OCH₃, respectively. acs.orgnih.gov

Artifactual formation of the DMPO-OH adduct is a well-documented challenge in spin trapping studies. This can occur through the nucleophilic addition of water to DMPO, a reaction that can be catalyzed by Lewis acids such as ferric (Fe³⁺) or cupric (Cu²⁺) ions. nih.govnih.gov Using ¹⁷O-labeled water, it was conclusively shown that in the presence of these metal ions, water adds to the C-2 position of DMPO, and subsequent oxidation leads to the DMPO-OH adduct. nih.gov This pathway can be a major contributor to the DMPO-OH signal observed in Fenton-like reaction systems. nih.gov

The formation of such artifacts can often be suppressed by the use of appropriate metal chelators. nih.govnih.gov For example, in the case of Fe³⁺, buffers or chelators can effectively prevent this nucleophilic addition. nih.gov It is crucial to perform competition experiments with hydroxyl radical scavengers like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to validate the detection of genuine hydroxyl radicals. nih.gov The formation of a scavenger-derived radical adduct (e.g., DMPO-CH(CH₃)OH from ethanol) with a corresponding decrease in the DMPO-OH signal provides strong evidence for authentic •OH trapping. nih.gov

Interference from Other Radical Species and Competing Reactions

In complex biological and chemical systems, multiple radical species are often generated simultaneously. These radicals can compete with the target methyl radical for trapping by DMPO, complicating the interpretation of ESR spectra. conicet.gov.ar The relative rates of reaction of DMPO with different radicals will determine the composition of the observed spin adducts. For example, in systems where both superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals are present, DMPO will trap both, but the resulting DMPO-OOH adduct is notoriously unstable and can decompose to form the more stable DMPO-OH adduct, further complicating analysis. interchim.frresearchgate.net

Furthermore, molecules present in the biological matrix can compete with DMPO for the methyl radical. Endogenous antioxidants such as glutathione (GSH) and ascorbate are present at high concentrations and can react with free radicals at rates faster than DMPO, thereby reducing the yield of the DMPO-CH₃ adduct. conicet.gov.ar Oxygen itself is an excellent "spin trap" and can react with carbon-centered radicals like the methyl radical to form peroxyl radicals, which may or may not be trapped by DMPO. conicet.gov.ar Therefore, the concentration of DMPO used in an experiment must be sufficiently high to outcompete these other reaction pathways. conicet.gov.ar

Stability and Decay Kinetics of the DMPO-CH₃ Adduct in Complex Systems

The stability of the DMPO-CH₃ adduct is a critical factor influencing its detectability. While generally more persistent than many primary radicals, the DMPO-CH₃ adduct is not indefinitely stable and can undergo decay. rsc.org Studies have shown that the DMPO-CH₃ adduct can be less stable over time compared to other DMPO adducts. rsc.org In microsomal systems, the rapid decay of DMPO-adducts, including secondary adducts like DMPO-CH₃, has been noted as a challenge for determining accurate kinetics. nih.gov

The decay of DMPO adducts can be influenced by the surrounding environment. For instance, the decay of DMPO-protein adducts can be accelerated by denaturation and proteolysis of the protein. nih.gov The instability of some DMPO-spin adducts has been attributed to intramolecular redox reactions between the adduct and amino acid residues or other reactive species present in the system. nih.gov The table below summarizes the relative stability of various DMPO adducts.

| DMPO Adduct | Half-life (t₁₂) | Conditions / Notes |

| DMPO-OOH | ~45-60 seconds | Spontaneously decays to DMPO-OH. interchim.fr |

| DMPO-OH | Relatively Stable | Can be reduced by cellular reductants. |

| DMPO-CH₃ | Less Stable | Decay observed over time in Fenton reaction systems. rsc.org |

| DMPO-Protein | Variable | Decay can be rapid (minutes) and biphasic. nih.gov |

This table provides a qualitative comparison of adduct stability; actual decay rates are highly dependent on specific experimental conditions.

Impact of Biological Reductants and Redox-Active Compounds on DMPO-CH₃ Detection

Biological systems contain a host of reductants and redox-active compounds that can significantly interfere with the detection of the DMPO-CH₃ adduct. conicet.gov.ar As mentioned, abundant cellular reductants like glutathione (GSH) and ascorbate can directly scavenge the methyl radical, diminishing the concentration available for trapping by DMPO. conicet.gov.ar

Beyond scavenging the primary radical, these compounds can also directly reduce the nitroxide of the DMPO-CH₃ adduct back to its ESR-silent hydroxylamine form, leading to signal loss. scispace.com This reduction can cause an underestimation of the amount of radical trapped.

Furthermore, certain redox-active compounds, such as some quinones, can participate in redox cycling to generate reactive oxygen species, which can lead to the formation of other interfering DMPO adducts (e.g., DMPO-OH). acs.orgnih.gov These compounds can also directly interact with DMPO in non-radical reactions, producing artifactual signals. acs.org Therefore, it is essential to consider the potential for redox activity of any compounds present in the experimental system and to use appropriate controls to account for these effects. nih.gov The presence of thiols, for instance, has been shown to enhance the formation of the DMPO-CH₃ adduct in certain iron-containing systems, demonstrating the complex interplay of various components in the reaction mixture. researchgate.net

Strategies for Minimizing Artifacts and Enhancing Detection Fidelity

To address the inherent challenges in unambiguously identifying the DMPO-CH₃ adduct, a multi-pronged approach incorporating isotopic labeling, meticulous control experiments, and orthogonal analytical methods is indispensable.

Isotopic Labeling Approaches (e.g., ¹³C-methyl, ¹⁵N-DMPO, ¹⁷O-H₂O)

Isotopic labeling provides a powerful means to confirm the identity and origin of spin adducts, thereby distinguishing genuine radical trapping from artifactual signal generation.

The use of a ¹³C-labeled methyl source would result in a DMPO-¹³CH₃ adduct with a distinct EPR spectrum due to hyperfine coupling with the ¹³C nucleus (I=1/2), providing unequivocal evidence of methyl radical trapping. While the synthesis of ¹³C-labeled DMPO has been reported for use in hyperpolarized ¹³C-MRI, the same principle applies to EPR, where the additional splitting from the ¹³C-labeled methyl group would confirm the adduct's identity nih.gov.

Labeling the spin trap itself with ¹⁵N (I=1) instead of the common ¹⁴N (I=1) alters the hyperfine splitting pattern of the resulting nitroxide adduct. This strategy is particularly useful for investigating potential non-radical, nucleophilic addition mechanisms that can lead to artifactual EPR signals. By pre-incubating a system with ¹⁵N-DMPO before adding ¹⁴N-DMPO and initiating radical generation, it is possible to differentiate between the slower nucleophilic addition pathway and the more rapid radical trapping reaction.

To ascertain the origin of oxygen in cases where the DMPO-OH adduct might be mistaken for or co-exist with other adducts, ¹⁷O-labeled water (H₂¹⁷O) is employed. The ¹⁷O nucleus (I=5/2) imparts a characteristic hyperfine splitting on the EPR spectrum of the DMPO-¹⁷OH adduct, allowing researchers to confirm that the hydroxyl radical originates from water nih.govmdpi.com. This is crucial for eliminating the possibility that the DMPO-OH signal arises from the decomposition of other adducts or from artifactual pathways independent of hydroxyl radical formation.

| Isotope | Labeled Compound | Purpose in DMPO-CH₃ Detection | Expected EPR Spectral Change for Adduct |

| ¹³C | Methyl Source (e.g., ¹³C-DMSO) | Unambiguously confirm the trapping of the methyl radical. | Additional hyperfine splitting from the ¹³C nucleus in the DMPO-¹³CH₃ adduct. |

| ¹⁵N | DMPO (¹⁵N-DMPO) | Distinguish between genuine radical trapping and non-radical nucleophilic addition artifacts. | Altered primary splitting pattern due to the ¹⁵N nucleus instead of ¹⁴N. |

| ¹⁷O | Water (H₂¹⁷O) | Identify the source of oxygen in contaminating DMPO-OH signals to rule out adduct decomposition. | Characteristic hyperfine splitting from the ¹⁷O nucleus in the DMPO-¹⁷OH adduct. |

Control Experiment Design and Interpretation

Well-designed control experiments are fundamental to validating the detection of DMPO-CH₃ and excluding alternative interpretations of the EPR signal. A critical component of this is the use of radical scavengers. For instance, in systems where the hydroxyl radical (•OH) is suspected to be the precursor to the methyl radical (e.g., through reaction with dimethyl sulfoxide, DMSO), the addition of a specific •OH scavenger like ethanol can be informative. If •OH is present, it will react with ethanol to form the α-hydroxyethyl radical, which is then trapped by DMPO to produce the characteristic DMPO-CH(OH)CH₃ adduct researchgate.netchemrxiv.org. The concomitant decrease or absence of the DMPO-CH₃ signal would support the proposed reaction mechanism.

Essential control experiments include:

Omission of individual components: Running the experiment without the suspected source of methyl radicals, without DMPO, or without the initiating agent should not produce the DMPO-CH₃ signal. This confirms that all components are necessary for adduct formation interchim.fr.

Use of alternative methyl radical sources: Generating methyl radicals through a different, well-characterized chemical reaction and comparing the resulting DMPO-CH₃ spectrum can help confirm the spectral assignment.

Varying scavenger concentrations: A dose-dependent decrease in the DMPO-CH₃ signal with increasing concentrations of a methyl radical scavenger would provide strong evidence for the authentic trapping of methyl radicals.

| Control Experiment | Purpose | Expected Outcome if DMPO-CH₃ is Genuinely Trapped |

| Omission of radical source | To confirm the source of the trapped radical. | Absence of the DMPO-CH₃ EPR signal. |

| Omission of DMPO | To ensure the signal is from a DMPO adduct. | Absence of any EPR signal. |

| Addition of •OH scavengers (e.g., ethanol) | To investigate the role of precursor radicals. | Formation of a different adduct (e.g., DMPO-CH(OH)CH₃) and a decrease in the DMPO-CH₃ signal. |

| Addition of methyl radical scavengers | To confirm the identity of the trapped radical. | A concentration-dependent decrease in the DMPO-CH₃ signal. |

Orthogonal Analytical Techniques (e.g., Mass Spectrometry, HPLC-EPR)

Relying solely on EPR hyperfine coupling constants for adduct identification can be misleading, especially in complex biological systems where multiple radical species may be present. Therefore, the use of orthogonal analytical techniques is crucial for unequivocal identification.

High-Performance Liquid Chromatography (HPLC) coupled with EPR (HPLC-EPR) allows for the physical separation of different DMPO adducts from a mixture before EPR detection. This can resolve overlapping spectra and provide a more accurate characterization of each individual adduct nih.govnih.gov.

Mass Spectrometry (MS) , particularly when coupled with HPLC and electrospray ionization (ESI-MS/MS), offers definitive structural information. By determining the mass-to-charge ratio (m/z) of the DMPO-CH₃ adduct, its molecular formula can be confirmed nih.govacs.orguci.edu. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns unique to the DMPO-CH₃ structure, offering an unambiguous identification that is independent of EPR spectroscopy nih.govcapes.gov.br. This is particularly valuable in distinguishing the DMPO-CH₃ adduct from other potential adducts with similar masses or EPR spectra.

| Technique | Principle | Contribution to DMPO-CH₃ Detection Fidelity |

| HPLC-EPR | Chromatographic separation of spin adducts prior to EPR detection. | Resolves complex, overlapping EPR spectra, allowing for the isolation and individual characterization of the DMPO-CH₃ adduct signal. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Provides the molecular weight of the spin adduct, confirming its elemental composition as DMPO-CH₃. |

| Tandem MS (MS/MS) | Fragments a selected ion and analyzes the resulting fragments. | Generates a specific fragmentation pattern for the DMPO-CH₃ adduct, providing definitive structural confirmation. |

By systematically employing these strategies—isotopic labeling, rigorous control experiments, and orthogonal analytical techniques—researchers can significantly enhance the confidence and accuracy of DMPO-CH₃ detection, thereby avoiding common pitfalls and artifacts that can confound the interpretation of EPR spin trapping studies.

Research Applications of Dmpo Ch₃ in Model Systems

Studies in In Vitro Chemical Reaction Systems

In vitro chemical systems provide a controlled environment to study the fundamental reactions of free radicals. The formation of the DMPO-CH₃ adduct has been instrumental in identifying the generation of methyl radicals in various chemical reactions. For instance, the Fenton reaction, which involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by iron (II) ions, can produce hydroxyl radicals (•OH). In the presence of dimethyl sulfoxide (B87167) (DMSO), these highly reactive hydroxyl radicals can abstract a hydrogen atom from DMSO, leading to the formation of methyl radicals. researchgate.netmdpi.com The subsequent trapping of these methyl radicals by DMPO results in the characteristic EPR spectrum of the DMPO-CH₃ adduct, confirming the initial generation of •OH. researchgate.net

Similarly, studies have investigated the non-enzymatic reaction between methylglyoxal (B44143) (MG) or glyoxal (B1671930) (GO) and H₂O₂. tandfonline.com Using DMPO as a spin trap, researchers have identified the formation of carbon-centered radicals, including methyl radicals, during the degradation of these dicarbonyl compounds. tandfonline.com The detection of the DMPO-CH₃ adduct provides direct evidence for the generation of methyl radicals in these systems. tandfonline.com

Theoretical studies, such as those using density functional theory (DFT), have also been employed to understand the molecular mechanisms of radical trapping by DMPO. These computational approaches have helped to describe the transition state for the trapping of both hydroxyl and methyl radicals by DMPO, providing insights into the molecular orbital interactions that govern these reactions. researchgate.net

Applications in Cellular and Subcellular Models (e.g., HepG2 cells, Endothelial Cells, Macrophages)

Cellular and subcellular models are crucial for understanding the role of radical species in biological processes and pathologies. The use of DMPO to trap methyl radicals has been applied across various cell types to investigate oxidative stress and radical-mediated damage.

Investigation of Oxidative Stress Pathways

In human hepatoma HepG2 cells, exposure to tert-butyl hydroperoxide (TBH) has been shown to induce the formation of both methyl (DMPO-CH₃) and hydroxyl (DMPO-OH) radicals, as identified by EPR spectroscopy. researchgate.net This demonstrates the utility of DMPO in elucidating the types of radicals generated during chemically induced oxidative stress in a liver cell model. researchgate.net

Studies in bovine aortic endothelial cells (BAEC) have utilized DMPO to investigate the effects of SIN-1, a peroxynitrite donor. biocrick.comnih.gov While these studies primarily focused on the generation of reactive oxygen species (ROS) and nitric oxide (NO), the principles of spin trapping with DMPO are central to detecting and identifying the specific radical species involved in endothelial dysfunction. biocrick.comnih.gov Similarly, in human umbilical vein endothelial cells (HUVECs), DMPO has been used in EPR spin trapping to evaluate ROS production under conditions of glucocorticoid excess, a state linked to vascular endothelial dysfunction. ahajournals.org Reoxygenation of anoxic endothelial cells has also been shown to generate superoxide (B77818) radicals, which can be detected using DMPO. nih.govdtic.mil

In macrophage cell lines, such as RAW 264.7, DMPO has been employed to study radical production during inflammatory responses. For example, when macrophages are stimulated with phorbol-1,2-myristate-1,3-acetate (PMA), they undergo a "respiratory burst" that produces reactive oxygen species. tandfonline.com The addition of L-arginine to this system was found to enhance the signal of the spin-trapped hydroxyl radical adduct of DMPO. tandfonline.com Furthermore, in l-arginine-depleted macrophages, inducible nitric oxide synthase (iNOS) was shown to generate superoxide, which was detected using DMPO. pnas.org

Radical Formation during Enzymatic Processes

DMPO is a valuable tool for studying radical formation during enzymatic reactions. In the presence of different protein substrates, the horseradish peroxidase (HRP)/H₂O₂ system can generate various types of radicals, which can be trapped by DMPO. dojindo.com This highlights the ability of DMPO to trap not only oxygen-centered radicals but also carbon-, nitrogen-, and sulfur-centered radicals produced during enzymatic turnover. dojindo.com

In the context of Mycobacterium tuberculosis catalase-peroxidase (KatG), DMPO has been used in immuno-spin trapping assays to detect protein-derived radical nitrone adducts. nih.gov This research demonstrated that DMPO could trap amino acid radicals responsible for protein dimerization, a process that occurs during the enzyme's turnover. nih.gov

DNA Radical Trapping and Immuno-Spin Trapping Techniques

A significant application of DMPO is in the detection of DNA radicals through a technique called immuno-spin trapping (IST). nih.govnih.govresearchgate.net This method involves the in situ trapping of DNA radicals by DMPO to form stable DMPO-DNA nitrone adducts. nih.govresearchgate.net These adducts can then be purified and detected using immunoassays with antibodies specific to the DMPO nitrone adduct. nih.govnih.gov This highly sensitive technique allows for the detection of DNA radicals in various biological systems, including mammalian cells and tissues. nih.gov It has been successfully applied to detect DNA radicals induced by copper and H₂O₂ in rat hepatocytes. researchgate.net

In macrophages, the IST technique with DMPO has been used to investigate the role of myeloperoxidase (MPO) in the production of DNA-centered radicals. researchgate.net Studies in LPS-activated RAW 264.7 macrophages showed that the formation of DNA-DMPO nitrone adducts was dependent on NADPH oxidase-2 and MPO activity. researchgate.net

Insights into Radical-Mediated Mechanisms in Material Science (e.g., Photopolymerization, Photocatalysis)

The principles of DMPO spin trapping extend beyond biological systems into the realm of material science, particularly in understanding radical-mediated processes like photopolymerization and photocatalysis.

In photopolymerization, DMPO has been used to detect and identify radical species that initiate the polymerization process. For example, in the photopolymerization of methyl methacrylate (B99206) (MMA) initiated by nano-TiO₂, the formation of initiating radicals has been confirmed through spin trapping techniques. researchgate.net Studies have also used DMPO to investigate the radicals generated from various photoinitiating systems, such as those involving iodonium (B1229267) salts, which produce phenyl-derived radicals. mdpi.com

In the field of photocatalysis, DMPO is frequently used to detect reactive oxygen species generated on the surface of photocatalysts like titanium dioxide (TiO₂) under UV irradiation. rsc.orgrsc.org The formation of the DMPO-OH adduct is a common indicator of hydroxyl radical production. rsc.orgrsc.org In some systems, the reaction of these hydroxyl radicals with other molecules can lead to the formation of methyl radicals, which are then trapped as DMPO-CH₃. For instance, in aqueous TiO₂ suspensions containing DMSO, the generation of methyl radicals from the reaction of •OH with DMSO has been confirmed by the detection of the DMPO-CH₃ adduct. mdpi.com Similarly, in the photocatalytic degradation of organic pollutants like methyl orange, DMPO has been used to confirm the generation of hydroxyl radicals. rsc.orgrsc.org Studies on flower-like BiVO₄ photocatalysts have also employed DMPO to detect both superoxide and hydroxyl radicals. nih.gov

Development and Evaluation of Modified Spin Traps for Methyl Radical Detection

Syntheses of DMPO Analogues with Altered Properties

To enhance the efficacy of spin traps for biological and other complex systems, researchers have synthesized numerous analogues of DMPO with modified chemical structures. oup.com These modifications are designed to alter properties such as lipophilicity, stability of the resulting spin adduct, and the rate of radical trapping.

One approach involves introducing phosphoryl groups at the 5-position of the pyrroline (B1223166) ring. For instance, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) was developed to increase the stability of the resulting spin adducts. oup.com Further modifications include the synthesis of DMPO analogues with a phenyl group attached to the phosphorus atom, which increases the lipophilicity of the spin trap, making it more suitable for studying radicals generated at interfaces or within cells. oup.com

Isotopic labeling is another strategy employed to improve the detection and analysis of spin adducts. The synthesis of ¹³C-labeled DMPO and its deuterated analogues has been explored to aid in the identification of radical adducts using techniques like hyperpolarized ¹³C-MRI and to simplify EPR spectra. nih.govmdpi.com The synthesis of these labeled compounds often involves multi-step reactions starting from isotopically labeled precursors. mdpi.com For example, a simplified four-step synthesis for ¹⁵N- and di(trideuteromethyl)-labeled DMPO has been developed, making these valuable tools more accessible. mdpi.com

Furthermore, the attachment of specific functional groups can target the spin trap to particular cellular compartments. For example, conjugating a triphenylphosphonium cation to a DEPMPO analogue creates a mitochondria-targeted spin trap, allowing for the specific detection of radicals generated within this organelle. nih.govnih.gov The synthesis of these targeted spin traps involves complex chemical strategies to link the targeting moiety to the core nitrone structure without compromising its radical-trapping ability. nih.gov

The overarching goal of these synthetic efforts is to create a toolbox of spin traps with a range of properties, allowing researchers to select the most appropriate trap for a specific experimental context, thereby improving the accuracy and reliability of methyl radical detection. oup.com

Comparative Studies of DMPO-CH₃ with Adducts from Other Spin Traps

The performance of DMPO as a spin trap for methyl radicals is often benchmarked against other available spin traps. These comparative studies are crucial for understanding the relative advantages and disadvantages of different traps in specific applications and for guiding the development of new, more effective trapping agents.

Phenyl N-tert-butylnitrone (PBN) is a linear nitrone spin trap that is also commonly used for radical detection. wikipedia.org Comparative studies between DMPO and PBN for trapping methyl radicals have revealed key differences in their performance.

One of the main distinctions lies in the information provided by the EPR spectra of their respective methyl adducts. The EPR spectrum of the DMPO-CH₃ adduct typically exhibits distinct hyperfine splitting constants (hfsc) that are sensitive to the nature of the trapped radical, aiding in its identification. interchim.fr In contrast, the EPR spectra of PBN adducts often show less variation with the trapped radical, which can make unambiguous identification more challenging. utexas.edu

However, the stability of the spin adduct is a critical factor. In some instances, PBN-CH₃ adducts have shown greater persistence than DMPO-CH₃ adducts, which is advantageous for detection, especially at low radical concentrations. cdnsciencepub.com The choice between DMPO and PBN can therefore depend on the specific experimental conditions and the priority given to either adduct stability or the specificity of the EPR spectrum.

The reactivity of the spin trap towards the methyl radical is another important parameter. The efficiency of spin trapping is influenced by the rate constant of the radical addition reaction. numberanalytics.com Studies have investigated the relative trapping efficiencies of DMPO and PBN for various radicals, including methyl radicals generated from the reaction of hydroxyl radicals with dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com

Furthermore, the development of PBN analogues with different substituents on the phenyl ring has been pursued to modulate their spin trapping properties. nih.gov These modifications can influence the rate of radical trapping and the stability of the resulting adducts. For example, the introduction of electron-withdrawing groups can alter the redox properties and reactivity of the nitrone function. nih.gov

Table 1: Comparison of General Properties of DMPO and PBN for Methyl Radical Trapping

| Property | DMPO | PBN |

| Structure | Cyclic Nitrone | Linear Nitrone |

| EPR Spectrum of Adduct | Often provides more structural information about the trapped radical. | Less sensitive to the structure of the trapped radical. |

| Adduct Stability | Can be less stable than PBN adducts. | Often forms more persistent adducts. |

| Solubility | Good solubility in aqueous solutions. | Solubility can be a limiting factor in some biological systems. |

In the quest for improved spin traps, a variety of cyclic nitrones have been developed and compared to DMPO for their ability to trap methyl radicals. These analogues often incorporate modifications to the pyrroline ring to enhance their performance.

DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) was designed to overcome the instability of the DMPO-superoxide adduct, but it has also been evaluated for trapping other radicals. nih.govrsc.org The presence of the phosphoryl group can influence the stability and EPR spectral characteristics of the methyl adduct. mdpi.com

BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide) is another DMPO analogue that has shown promise. interchim.fr It is particularly noted for forming a more stable superoxide (B77818) adduct that does not readily decompose to the hydroxyl adduct, a known issue with DMPO. interchim.fr While primarily studied for superoxide, its performance in trapping methyl radicals has also been a subject of investigation. acs.org

Mito-DEPMPO , a mitochondria-targeted version of DEPMPO, has demonstrated superior performance in trapping superoxide and thiyl radicals compared to its non-targeted counterpart. nih.gov This highlights the potential of targeted cyclic nitrones for specific applications.

Other novel cyclic nitrones have also been synthesized and evaluated. For instance, 5-aryl-2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline 6-oxides have been shown to form remarkably persistent methyl radical adducts compared to DMPO. rsc.org Similarly, trifluoromethylated analogues of DMPO, such as 5-TFDMPO , have been synthesized to alter the electronic properties of the spin trap and potentially enhance its reactivity and the stability of its adducts.

The table below summarizes some of the key features of these cyclic nitrones in comparison to DMPO for methyl radical trapping.

Table 2: Comparison of DMPO with other Cyclic Nitrones for Methyl Radical Trapping

| Spin Trap | Key Feature/Modification | Reported Advantage over DMPO | Reference |

| DEPMPO | 5-diethoxyphosphoryl group | Increased adduct stability for some radicals. | nih.govrsc.org |

| BMPO | 5-tert-butoxycarbonyl group | More stable superoxide adduct, higher signal-to-noise ratio. | interchim.fracs.org |

| Mito-DEPMPO | Mitochondria-targeting moiety | Enhanced trapping efficiency in mitochondria. | nih.gov |

| Pyrimidoquinoxaline N-oxides | Fused heterocyclic core | Remarkably persistent methyl adducts. | rsc.org |

A primary driver for the development of new spin traps is the need for more persistent spin adducts. The stability of the spin adduct is crucial because it directly impacts the time window available for EPR detection. A longer-lived adduct allows for signal accumulation, which is particularly important when the concentration of the trapped radical is low.

Several newer spin traps have demonstrated the ability to form methyl radical adducts with significantly enhanced persistence compared to the DMPO-CH₃ adduct. For example, the methyl adducts of 5-aryl-2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline 6-oxides have been shown to be remarkably stable over time. rsc.org

The signal-to-noise (S/N) ratio of the EPR spectrum is another critical parameter. A higher S/N ratio leads to more sensitive and reliable detection. The design of new spin traps often aims to produce adducts with simpler, sharper EPR spectra, which contributes to an improved S/N ratio. BMPO-derived adducts, for instance, have been reported to exhibit a much higher S/N ratio in their EPR spectra compared to DMPO adducts. interchim.fr

The enhanced persistence and improved S/N ratio of these newer spin adducts represent a significant advancement in the field of free radical detection. These improvements enable the study of radical processes in more complex biological systems and under conditions where radical concentrations are extremely low. The development of mitochondria-targeted spin traps like Mito-DEPMPO, which forms more persistent adducts than DEPMPO, further underscores the progress in this area. nih.gov

Structure-Activity Relationships of Spin Traps for Methyl Radical Trapping Efficiency

The efficiency with which a spin trap captures a methyl radical is fundamentally linked to its chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved spin traps. Several factors related to the spin trap's structure influence its trapping efficiency.

The electronic properties of the nitrone function are of paramount importance. The rate of radical addition can be influenced by the electron density at the trapping center (the C=N double bond). The introduction of electron-withdrawing or electron-donating groups in the vicinity of the nitrone can modulate its reactivity. For example, studies with para-substituted PBN analogues have shown a correlation between the Hammett constants of the substituents and the spin-trapping rates. nih.gov A more electron-deficient nitrone may exhibit a faster trapping rate for nucleophilic radicals.

The steric environment around the trapping site also plays a significant role. Bulky substituents near the nitrone function can hinder the approach of the methyl radical, thereby reducing the trapping efficiency. The design of effective spin traps must balance the need for structural modifications with the requirement of maintaining an accessible trapping center.

The stability of the resulting nitroxide adduct is another key aspect of the SAR. The structure of the spin trap determines the conformation and stability of the spin adduct. For instance, the five-membered ring of DMPO and its analogues imposes a specific geometry on the resulting nitroxide, which influences its stability. Modifications to the ring structure or the substituents can affect the persistence of the adduct.

Furthermore, the lipophilicity of the spin trap, as determined by its structure, is a critical factor for its application in biological systems. A more lipophilic spin trap can more readily partition into cellular membranes to trap radicals generated in those environments. The synthesis of DMPO analogues with phenyl groups attached to a phosphoryl substituent is an example of a structural modification aimed at increasing lipophilicity. oup.com

Advanced Methodologies and Future Directions in Dmpo Ch₃ Research

Integration with Advanced EPR Techniques (e.g., Pulsed EPR)

Standard continuous-wave (CW) EPR provides valuable information about the hyperfine coupling constants of the DMPO-CH₃ adduct, which are crucial for its identification. However, advanced EPR techniques offer a more profound insight into the adduct's structure and its interaction with the local environment.

Pulsed EPR: Techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can detect very weak hyperfine interactions between the unpaired electron of the nitroxide and surrounding magnetic nuclei (e.g., ¹H, ²H, ¹³C, ¹⁴N). This allows for a more detailed mapping of the adduct's molecular environment. For instance, by studying the DMPO-CH₃ adduct in a deuterated solvent, pulsed EPR can precisely determine the proximity of solvent molecules, providing information on solvation shells and local polarity.

Electron Nuclear Double Resonance (ENDOR): ENDOR spectroscopy offers significantly higher resolution for hyperfine couplings compared to conventional EPR. cdnsciencepub.com This technique can resolve complex, overlapping spectra and distinguish between different radical adducts that may have very similar EPR parameters. cdnsciencepub.com For the DMPO-CH₃ adduct, ENDOR can precisely measure the hyperfine couplings of the β-hydrogen and the γ-hydrogens of the pyrroline (B1223166) ring, providing data to refine conformational models of the adduct. cdnsciencepub.com

Pulse Radiolysis: This technique uses a high-energy electron pulse to generate a high concentration of primary radicals (like hydroxyl radicals) in a very short time frame (nanoseconds). psu.edunih.gov When coupled with time-resolved EPR, it allows for the direct observation of the kinetics of methyl radical formation and its subsequent trapping by DMPO, providing rate constants and mechanistic details that are inaccessible with steady-state methods. psu.edu

| Technique | Information Gained for DMPO-CH₃ Research | Reference |

| Pulsed EPR (ESEEM/HYSCORE) | Detection of weak hyperfine interactions; detailed information on the adduct's micro-environment and solvation. | |

| ENDOR | High-resolution hyperfine couplings; distinction between structurally similar adducts; refined conformational analysis. | cdnsciencepub.com |

| Pulse Radiolysis-EPR | Kinetic data on radical formation and trapping; elucidation of reaction mechanisms. | psu.edunih.gov |

Development of Novel Spin Traps with Improved Specificity and Stability for Methyl Radicals